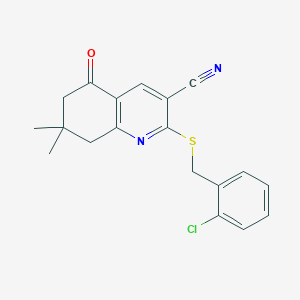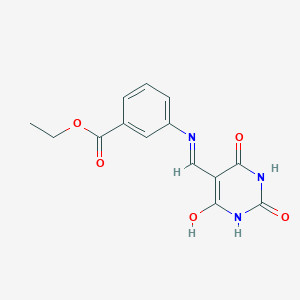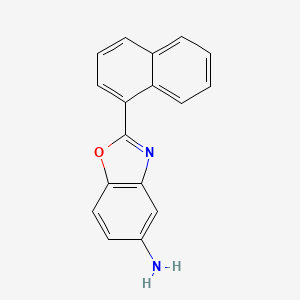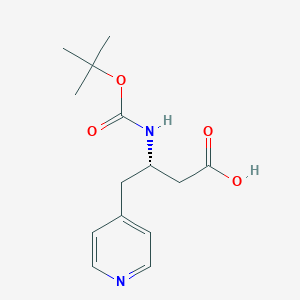
1-(4-Hydroxyoxan-4-yl)cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-(4-Hydroxyoxan-4-yl)cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 1447944-13-9 . It has a molecular weight of 186.21 . The IUPAC name for this compound is 1-(4-hydroxytetrahydro-2H-pyran-4-yl)cyclopropane-1-carboxylic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H14O4/c10-7(11)8(1-2-8)9(12)3-5-13-6-4-9/h12H,1-6H2,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .作用机制
The exact mechanism of action of 1-(4-Hydroxyoxan-4-yl)cyclopropane-1-carboxylic acid is not fully understood, but it is believed to involve the activation of certain receptors in the body. Specifically, this compound has been shown to activate the G protein-coupled receptor GPR35, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects
In addition to its analgesic and anti-inflammatory effects, this compound has also been shown to have other biochemical and physiological effects. For example, it has been shown to increase the release of certain neurotransmitters and to modulate the activity of certain ion channels. Additionally, this compound has been shown to have antioxidant effects, which may be beneficial in a variety of contexts.
实验室实验的优点和局限性
One advantage of 1-(4-Hydroxyoxan-4-yl)cyclopropane-1-carboxylic acid is that it has been shown to be relatively safe and well-tolerated in animal studies. Additionally, it has been shown to have good bioavailability and to be effective when administered orally. However, one limitation of this compound is that it has not yet been extensively studied in humans, so its safety and efficacy in this context are not yet fully understood.
未来方向
There are several potential future directions for research on 1-(4-Hydroxyoxan-4-yl)cyclopropane-1-carboxylic acid. One area of interest is the development of more potent and selective analogs of this compound that could be used as therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to determine its safety and efficacy in humans. Finally, there is potential for this compound to be used in combination with other drugs or therapies to enhance its effects or to reduce side effects.
合成方法
1-(4-Hydroxyoxan-4-yl)cyclopropane-1-carboxylic acid can be synthesized through a multi-step process that involves the use of various chemical reagents and techniques. One common method involves the reaction of cyclopropane carboxylic acid with oxirane in the presence of a catalyst, followed by hydrolysis and purification steps.
科学研究应用
1-(4-Hydroxyoxan-4-yl)cyclopropane-1-carboxylic acid has been studied extensively for its potential use in the treatment of pain and inflammation. In particular, it has been shown to have analgesic effects in animal models of neuropathic pain and inflammatory pain. Additionally, this compound has been shown to have anti-inflammatory effects in models of acute and chronic inflammation.
安全和危害
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if specific situations occur .
属性
IUPAC Name |
1-(4-hydroxyoxan-4-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c10-7(11)8(1-2-8)9(12)3-5-13-6-4-9/h12H,1-6H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRKQOQTRDWING-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)C2(CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3,4-dihydro-1H-isochromene-8-carboxamide;hydrochloride](/img/structure/B2624816.png)


![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(3-bromophenyl)acetamide](/img/structure/B2624819.png)
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2624821.png)
![Ethyl 3-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2624824.png)
![4-chloro-2-(9-chloro-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2624830.png)
![Ethyl 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2624831.png)

![5-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2624833.png)

![N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]ethyl]oxirane-2-carboxamide](/img/structure/B2624835.png)

